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Compound of Interest

Compound Name: Hastatoside

Cat. No.: B1163306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure of Hastatoside,

an iridoid glycoside of significant pharmacological interest. It details its physicochemical

properties, the spectroscopic data underpinning its structural elucidation, and the experimental

methodologies for its isolation and characterization. Furthermore, a key signaling pathway

modulated by Hastatoside is illustrated to provide context for its biological activity.

Core Chemical Identity
Hastatoside is an iridoid O-glycoside, a class of monoterpenoids characterized by a

cyclopentane[c]pyran ring system. It is a prominent bioactive constituent found in plants of the

Verbena genus, such as Verbena officinalis (Common Vervain) and Verbena hastata.[1][2] The

structure consists of a central iridoid aglycone linked to a glucose molecule via a glycosidic

bond.

Physicochemical and Structural Data
The fundamental properties that define the chemical structure of Hastatoside are summarized

below. This data is critical for its identification, characterization, and quantification in various

experimental settings.
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Property Value

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-

5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-

tetrahydrocyclopenta[c]pyran-4-carboxylate[3][4]

Molecular Formula C₁₇H₂₄O₁₁[3][5][6]

Molecular Weight 404.37 g/mol [2][3]

CAS Number 50816-24-5[3]

Canonical SMILES
CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C

(C(C(O3)CO)O)O)O)O[4]

Isomeric SMILES

C[C@H]1CC(=O)[C@]2([C@@H]1--INVALID-

LINK--O[C@H]3--INVALID-LINK--

CO)O)O">C@@HO)O[1]

Classification Iridoid O-glycoside[7]

2D Chemical Structure of Hastatoside:

Source: PubChem CID 92043450
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Spectroscopic Data for Structural Elucidation
The definitive structure of Hastatoside has been determined through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).[1][8]

¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a carbon map of the molecule. The chemical shifts are

indicative of the electronic environment of each carbon atom. The data presented below is

based on literature values.[7]
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Carbon Atom Chemical Shift (δ, ppm)

Iridoid Moiety

C-1 Data not available in snippets

C-3 Data not available in snippets

C-4 Data not available in snippets

C-5 Data not available in snippets

C-6 Data not available in snippets

C-7 Data not available in snippets

C-8 Data not available in snippets

C-9 Data not available in snippets

C-10 Data not available in snippets

C-11 (C=O) Data not available in snippets

OCH₃ Data not available in snippets

Glucose Moiety

C-1' Data not available in snippets

C-2' Data not available in snippets

C-3' Data not available in snippets

C-4' Data not available in snippets

C-5' Data not available in snippets

C-6' Data not available in snippets

Note: Specific chemical shift values were not

available in the provided search results, but a

reference to the data is available in S. Jensen,

B. Nielsen, Phytochem. 19, 2685 (1980).[7]
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Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the elemental composition, while tandem MS

(MS/MS) reveals structural details through fragmentation patterns. For iridoid glycosides like

Hastatoside, characteristic fragmentation involves the loss of the sugar moiety.

Ion
m/z (Mass-to-Charge
Ratio)

Description

[M+Na]⁺ 427.121

Sodium adduct of the parent

molecule (Calculated for

C₁₇H₂₄O₁₁Na)

[M+H]⁺ 405.139 Protonated parent molecule

[M-glucose+H]⁺ 243.060
Aglycone fragment after loss of

the glucose moiety (162 Da)

Note: These m/z values are predicted based on the molecular formula and typical

fragmentation patterns for iridoid glycosides.

Experimental Protocols
Isolation of Hastatoside from Verbena officinalis
The isolation of Hastatoside is a multi-step process involving extraction and chromatographic

purification.[8]

Extraction: Dried and powdered aerial parts of Verbena officinalis are subjected to extraction

with a polar solvent, typically methanol or ethanol, at room temperature. The process is

repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined

and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

remove non-polar compounds like fats and chlorophyll. The iridoid glycosides, being polar,

remain predominantly in the aqueous phase.
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Column Chromatography: The concentrated aqueous extract is subjected to various column

chromatography steps.[8]

Initial Fractionation: A macroporous resin or silica gel column is often used for initial

fractionation, eluting with a gradient of water and methanol.

Fine Purification: Fractions enriched with Hastatoside are further purified using

techniques like Sephadex LH-20 column chromatography and/or preparative High-

Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure

compound.

Purity Assessment: The purity of the isolated Hastatoside is confirmed by analytical HPLC,

typically achieving >95-98%.[6]

Protocol for Structural Elucidation
The molecular structure of the purified compound is confirmed using a suite of spectroscopic

methods.

Sample Preparation: A few milligrams of purified Hastatoside are dissolved in an

appropriate deuterated solvent (e.g., methanol-d₄, water-D₂O) for NMR analysis or in a high-

purity solvent like methanol for MS analysis.

Mass Spectrometry:

High-Resolution MS (HRMS): The sample is analyzed using an ESI-TOF or ESI-Orbitrap

mass spectrometer to obtain the exact mass of the molecular ion (e.g., [M+H]⁺ or

[M+Na]⁺). This data is used to confirm the molecular formula (C₁₇H₂₄O₁₁).

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced

dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to

confirm the presence of the glucose unit and the iridoid aglycone.

NMR Spectroscopy:

1D NMR: ¹H-NMR and ¹³C-NMR spectra are acquired to identify all proton and carbon

signals in the molecule.
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2D NMR: A series of 2D NMR experiments are conducted to establish connectivity:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the

same spin system, helping to trace the connectivity of protons in the iridoid and glucose

rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms, assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond)

correlations between protons and carbons. This is crucial for connecting different

fragments of the molecule, such as the aglycone to the glucose moiety and identifying

the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the

spatial proximity of protons, which is used to determine the relative stereochemistry of

the molecule.

Biological Activity and Signaling Pathway
Hastatoside exhibits a range of biological activities, including hepatoprotective effects. It has

been shown to attenuate carbon tetrachloride-induced liver fibrosis by targeting Glycogen

Synthase Kinase-3β (GSK-3β).[5] Molecular docking studies indicate that Hastatoside can

bind to GSK-3β, promoting its kinase activity.[5] This leads to the phosphorylation and

subsequent inhibition of its downstream effector, β-catenin, a key protein in fibrotic processes.

By inhibiting β-catenin, Hastatoside suppresses the activation and proliferation of hepatic

stellate cells (HSCs), a critical event in the progression of liver fibrosis.[5]
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Figure 1. Mechanism of Hastatoside in attenuating liver fibrosis via the GSK-3β/β-catenin

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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